Quercetin 3-(2R-apiosylrutinoside) is a flavonoid glycoside that belongs to the broader category of flavonoids, which are known for their antioxidant properties and potential health benefits. This compound is characterized by its complex structure, which includes a quercetin moiety linked to an apiosyl-rutinoside group. It is primarily sourced from various plants, particularly those rich in flavonoids, such as certain fruits, vegetables, and herbs.
This compound falls under the classification of flavonoids, specifically as a glycoside due to the presence of sugar moieties attached to the flavonoid backbone. It is part of a larger family of compounds that exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The synthesis of Quercetin 3-(2R-apiosylrutinoside) can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the transfer of sugar moieties to the quercetin scaffold.
The molecular formula for Quercetin 3-(2R-apiosylrutinoside) is , with a molecular weight of approximately 742.19 g/mol. The structure consists of a quercetin backbone (a flavonol) with a sugar moiety (apiosyl-rutinoside) attached at the 3-position.
This includes a core flavonoid structure with distinct hydroxyl groups and sugar attachments that influence its solubility and biological activity.
Quercetin 3-(2R-apiosylrutinoside) can undergo various chemical reactions typical for flavonoids, including oxidation, reduction, and glycosylation reactions.
The mechanism of action for Quercetin 3-(2R-apiosylrutinoside) involves its interaction with various biological targets within cells. It is known to exert antioxidant effects by scavenging free radicals and reactive oxygen species.
Research has shown that this compound can modulate signaling pathways related to inflammation and apoptosis by influencing the expression of genes involved in these processes . Its ability to inhibit pro-inflammatory cytokines further supports its role in reducing oxidative stress in biological systems.
Relevant data regarding solubility and stability are crucial for applications in pharmaceuticals and nutraceuticals .
Quercetin 3-(2R-apiosylrutinoside) has several scientific uses:
The biosynthesis of quercetin 3-(2R-apiosylrutinoside) initiates with the formation of the flavonoid backbone through the phenylpropanoid pathway. In Chenopodium formosanum (djulis), integrated multi-omics analyses have revealed a coordinated upregulation of early flavonoid genes during spike maturation. Chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H) catalyze the conversion of p-coumaroyl-CoA to dihydrokaempferol, which is subsequently hydroxylated by flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin [4]. The final step involves the oxidation of dihydroquercetin to quercetin by flavonol synthase (FLS), a reaction that peaks during the red pigmentation phase in djulis spikes [4] [8].
Notably, djulis exhibits a unique metabolic feature: the coexistence of anthocyanins and betalains in its spikes. Targeted metabolomics identified delphinidin 3-sambubioside and peonidin 3-galactoside as major anthocyanins that accumulate alongside quercetin derivatives during color transition, suggesting parallel regulatory mechanisms for flavonoid and betalain pathways in Amaranthaceae species [4]. This combinatorial pigment biosynthesis contributes to the vibrant coloration of djulis spikes and provides the quercetin backbone essential for further glycosylation.
Table 1: Key Enzymes in Quercetin Backbone Formation in Djulis
Enzyme | Gene Symbol | Function | Expression Pattern |
---|---|---|---|
Chalcone synthase | CfCHS3_1-3 | Condensation of malonyl-CoA with p-coumaroyl-CoA | Upregulated during color transition |
Flavanone 3-hydroxylase | CfF3H_3 | Hydroxylation of naringenin | Induced in red/orange spikes |
Flavonoid 3'5'-hydroxylase | CfCYP75A6_1 | B-ring hydroxylation for quercetin precursor | Stage-specific upregulation |
Flavonol synthase | CfFLS | Conversion of dihydroflavonols to flavonols | Co-expressed with glycosyltransferases |
The transformation of quercetin into quercetin 3-(2R-apiosylrutinoside) requires sequential glycosylation by uridine diphosphate (UDP)-glycosyltransferases (UGTs). This process initiates with 3-O-glucosylation, forming quercetin 3-glucoside. Subsequently, rhamnosyltransferases attach rhamnose to the glucose moiety, generating the rutinose (6-O-α-L-rhamnosyl-D-glucose) disaccharide [5]. The defining step involves apiose integration via a β-1→2 linkage to the glucose residue of rutinose, catalyzed by a specialized apiosyltransferase [5] [6].
Structural analyses indicate that the 2R-configuration of apiose is enzymatically determined by stereospecific UGTs that recognize UDP-β-D-apiose as the donor substrate. The apiosyltransferase exhibits strict regioselectivity for the C2'' position of rutinose, a characteristic observed in both Chenopodium and Solanum species [3] [5]. Mass spectrometry studies of bacterial catabolism further confirm the glycosidic architecture, as Lactobacillus plantarum cleaves quercetin 3-(2R-apiosylrutinoside) between the C2–O1 and C3–C4 bonds of the quercetin C-ring, yielding fragments at m/z 299 and 459 without disrupting the apiosylrutinoside chain [6]. This enzymatic resilience underscores the stability conferred by the apiose moiety.
Solanum glaucophyllum (SG) serves as a model system for studying complex apiose integration due to its capacity to synthesize both flavonoid and vitamin D glycosides. Recent phytochemical reinvestigation revealed that quercetin glycosides constitute >95% of SG's flavonoid profile, with quercetin 3-(2R-apiosylrutinoside) representing approximately 28% of total flavonoids alongside isoquercitrin (22%) and rutin (50%) [5]. This species employs a conserved apiosylation mechanism where the same apiosyltransferase family modifies both flavonoids and vitamin D3 glycosides, suggesting functional synergy in secondary metabolism [5].
Table 2: Distribution of Quercetin Glycosides in Solanum glaucophyllum Leaves
Compound | Structure | Relative Abundance (%) | Glycosylation Pattern |
---|---|---|---|
Isoquercitrin | Quercetin 3-O-glucoside | 22% | Monoglycoside |
Rutin | Quercetin 3-O-rutinoside | 50% | Disaccharide |
Quercetin 3-(2R-apiosylrutinoside) | Quercetin 3-O-[apiosyl(1→2)rutinoside] | 28% | Trisaccharide |
Quercetin-3-O-rutinoside-7-O-glucoside | Quercetin 3-O-rutinoside-7-O-glucoside | <5% | Tetrasaccharide |
Vitamin D glycosides in SG may regulate flavonoid glycosylation, as evidenced by lectin histochemistry showing altered glycosylation patterns in intoxicated rabbits. These animals exhibited modified expression of cell surface glycoconjugates when administered SG extracts containing 1,25-dihydroxyvitamin D₃ glycosides, implying cross-talk between vitamin D signaling and glycosyltransferase expression [2] [9]. This interaction potentially optimizes apiose integration efficiency in flavonoid glycosides like quercetin 3-(2R-apiosylrutinoside) under physiological stress conditions.
Apiose-containing flavonoid glycosides demonstrate remarkable evolutionary conservation across distant taxa, suggesting convergent advantages. The KNApSAcK metabolome database documents over 422 apiose-integrated metabolites across 37 plant families, with quercetin 3-(2R-apiosylrutinoside) appearing in phylogenetically distinct lineages including Amaranthaceae (Chenopodium) and Solanaceae (Solanum) [10]. This widespread distribution implies selective pressure favoring apiose integration, potentially due to enhanced solubility, bioactivity, or stability conferred by the branched-chain deoxy sugar [3] [5].
Molecular analyses reveal conserved UGT motifs in apiose-transferring enzymes. The PSPG (plant secondary product glycosyltransferase) box in these enzymes shows characteristic amino acid substitutions that enable UDP-apiose recognition instead of more common UDP-glucose or UDP-rhamnose [4] [5]. In djulis, the upregulation of glucosyltransferase Cf3GGT coincides with anthocyanin accumulation and correlates with apiose-containing glycoside biosynthesis, indicating coordinated regulation of glycosylation machinery [4]. Similarly, SG expresses promiscuous glycosyltransferases capable of attaching apiose to diverse acceptors, including the vitamin D secosteroid backbone [5]. This enzymatic versatility supports the evolutionary persistence of apiose pathways despite the metabolic cost of apiose synthesis.
Table 3: Evolutionary Distribution of Apiose-Containing Flavonoids
Plant Family | Genera | Apiose-Containing Compounds | Shared Biosynthetic Features |
---|---|---|---|
Amaranthaceae | Chenopodium | Quercetin 3-(2R-apiosylrutinoside), Kaempferol apiosides | Cf3GGT-like enzymes, Apiose synthases |
Solanaceae | Solanum | Quercetin 3-(2R-apiosylrutinoside), Vitamin D glycosides | Stereospecific apiosyltransferases |
Fabaceae | Phaseolus, Vigna | Apigenin apiosides, Luteolin apiosides | PSPG box modifications in UGTs |
Asteraceae | Chrysanthemum, Artemisia | Acacetin apiosides, Luteolin apiosides | UDP-apiose biosynthetic cluster |
Compounds Mentioned in Article:
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